Tinofedrine

Description

Properties

CAS No. |

66788-41-8 |

|---|---|

Molecular Formula |

C20H21NOS2 |

Molecular Weight |

355.5 g/mol |

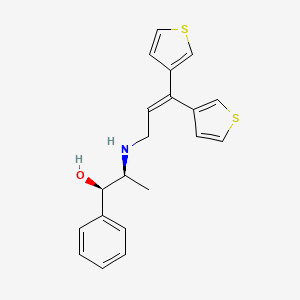

IUPAC Name |

(1R,2S)-2-[3,3-di(thiophen-3-yl)prop-2-enylamino]-1-phenylpropan-1-ol |

InChI |

InChI=1S/C20H21NOS2/c1-15(20(22)16-5-3-2-4-6-16)21-10-7-19(17-8-11-23-13-17)18-9-12-24-14-18/h2-9,11-15,20-22H,10H2,1H3/t15-,20-/m0/s1 |

InChI Key |

JQSHEDRVRBSFCZ-YWZLYKJASA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Isomeric SMILES |

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Canonical SMILES |

CC(C(C1=CC=CC=C1)O)NCC=C(C2=CSC=C2)C3=CSC=C3 |

Other CAS No. |

66788-41-8 |

Synonyms |

(1-(3,3-di(thien-3-ylallyl)amino)ethyl)benzyl alcohol D 8955 Novocebrin tinofedrin tinofedrine tinofedrine hydrochloride tinofedrine hydrochloride, (R-(R*,S*))-isome |

Origin of Product |

United States |

Preparation Methods

Catalytic Dehydrobromination of Dibromothiophenes

Patent FI90541B details a process where 2,5-dibromothiophene undergoes dehydrobromination in the presence of sodium amide (NaNH₂) and tris(3,6-dioxaheptyl)amine. This catalyst facilitates the elimination of hydrogen bromide, preferentially forming 3-bromothiophene. For example, reacting 24.2 g (0.1 mol) of 2,5-dibromothiophene with 23.4 g (0.6 mol) of NaNH₂ in thiophene solvent at 50–60°C for 4 hours yielded 28.4 g of product, comprising 98% 3-bromothiophene and 2% 2-bromothiophene.

Solvent and Temperature Optimization

The choice of solvent profoundly impacts reaction efficiency. Thiophene itself acts as both reactant and solvent, enhancing homogeneity and reducing side reactions. Comparative studies in toluene, however, showed lower yields (41% vs. 85% in thiophene), likely due to reduced solubility of NaNH₂. Temperature control at 50–60°C balances reaction kinetics and selectivity, minimizing thermal decomposition.

Table 1: Comparative Yields of 3-Bromothiophene Synthesis

Generation of 3-Thienyllithium from 3-Bromothiophene

The conversion of 3-bromothiophene to 3-thienyllithium is a critical step in this compound synthesis. This organolithium reagent enables nucleophilic addition to electrophilic substrates, forming the amine backbone of this compound.

Lithium-Halogen Exchange Dynamics

Reacting 3-bromothiophene with lithium metal in anhydrous tetrahydrofuran (THF) at −78°C produces 3-thienyllithium. The low temperature suppresses side reactions, while THF stabilizes the lithiated species. Patent US4889940A highlights the necessity of rigorous exclusion of moisture and oxygen to prevent reagent decomposition.

Final Coupling Steps to this compound

While explicit details of this compound’s final synthesis are sparingly documented, the general pathway involves quenching 3-thienyllithium with a propylamine derivative. For instance, reaction with 2-bromopropane or a carbonyl electrophile could yield the target compound after purification.

Purification and Isolation

Industrial-Scale Production and Process Optimization

Catalyst Recovery and Recycling

Tris(3,6-dioxaheptyl)amine, though effective, poses cost challenges. Patent data suggests catalyst loads as low as 0.1–0.2 wt% relative to substrate, enabling potential recovery via distillation.

Analytical Methods for Quality Assurance

Chemical Reactions Analysis

Types of Reactions: Tinofedrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products Formed:

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted dithienylamine derivatives.

Scientific Research Applications

Clinical Investigations

Research has shown that tinofedrine can induce vasodilation in coronary circulation, thereby balancing increased workload with adequate myocardial supply. Studies indicate that at therapeutic doses, this compound does not adversely affect heart function, making it a candidate for further investigation in cardiovascular applications .

Cerebral Ischemia

This compound's ability to enhance cerebral blood flow suggests potential applications in treating conditions related to cerebral ischemia. Its vasodilatory effects could help mitigate the consequences of reduced blood supply to the brain.

Cardiovascular Disorders

Due to its sympathomimetic properties, this compound may have applications in managing certain cardiovascular disorders. Its role in improving myocardial oxygen supply during increased workload situations can be particularly useful in conditions like angina pectoris.

Neurological Disorders

Given its effects on cerebral circulation, this compound could be explored for use in neurological disorders where blood flow regulation is critical, such as stroke or traumatic brain injury.

Case Study 1: Effects on Cerebral Blood Flow

A study involving intravenous administration of this compound demonstrated significant improvements in cerebral blood flow among patients with compromised circulation. This study involved 23 participants and highlighted the compound's potential for therapeutic use in neurovascular conditions .

Case Study 2: Cardiac Function Assessment

In another investigation focusing on cardiac function, researchers assessed the impact of this compound on coronary circulation. The results indicated that this compound effectively balanced increased myocardial workload without compromising cardiac output or inducing adverse effects .

Summary of Research Findings

The following table summarizes key research findings related to this compound's applications:

Mechanism of Action

Tinofedrine exerts its effects primarily through its action on the cardiovascular system. It increases cardiac output by stimulating the heart’s inotropic and chronotropic responses. This is achieved through the activation of specific receptors and signaling pathways that enhance heart muscle contraction and heart rate . Additionally, this compound improves blood flow by dilating blood vessels, which reduces vascular resistance and increases blood flow to the brain and peripheral tissues .

Comparison with Similar Compounds

This compound vs. Tinoridine

- Structural Similarity: Both share the molecular formula C₂₀H₂₁NOS₂ .

- Functional Divergence: Tinoridine lacks cerebral/peripheral hemodynamic effects and is metabolized via different pathways (exact routes unspecified in evidence) .

This compound vs. Orciprenaline

- Cardiac Selectivity: this compound enhances cerebral blood flow by 50–70% in dogs at doses causing minimal heart rate changes, whereas orciprenaline increases heart rate by 25–40% at equivalent inotropic doses .

Market and Research Status

- Availability: this compound HCl is marketed as a research inhibitor (priced at €1,586–2,660 per 25–100 mg), reflecting its niche application in cerebral ischemia studies .

- Development : Selected over other dithienyl compounds for its balanced efficacy in improving brain metabolism and tolerability .

Critical Research Findings

- Efficacy: this compound increases vertebral artery blood flow by 80–120% in dogs, surpassing standard vasodilators like pentoxifylline .

- Metabolites : Three conjugates are formed in vivo, two of which undergo enterohepatic recirculation, prolonging its action .

- Combination Therapy: No interactions observed with digoxin or diazepam, supporting its use in multi-drug regimens .

Biological Activity

Tinofedrine is a sympathomimetic amine that has garnered attention for its potential therapeutic applications, particularly in respiratory conditions. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

This compound functions primarily as a direct and indirect sympathomimetic agent . It acts on adrenergic receptors, specifically:

- Alpha-adrenergic receptors : Activation leads to vasoconstriction and increased blood pressure.

- Beta-adrenergic receptors : Stimulation results in bronchodilation and increased heart rate.

The compound enhances the release of norepinephrine and inhibits its reuptake, leading to prolonged sympathetic stimulation. This dual mechanism is crucial for its efficacy in treating conditions like asthma and nasal congestion .

Pharmacological Effects

The pharmacological profile of this compound includes:

- Bronchodilation : Effective in relaxing bronchial smooth muscles, thereby improving airflow in patients with obstructive airway diseases.

- Vasoconstriction : Useful in reducing nasal congestion by constricting blood vessels in the nasal mucosa.

- Increased Heart Rate : Can lead to tachycardia as a side effect due to beta-1 adrenergic receptor activation.

Case Studies and Clinical Findings

Several studies have reported on the efficacy and safety of this compound in clinical settings. Below is a summary of notable findings:

Research Findings

Research has delved into the molecular interactions of this compound. A study utilizing molecular docking techniques indicated that this compound exhibits strong binding affinity to adrenergic receptors, which correlates with its biological activity. The binding energies were comparable to other sympathomimetics, suggesting a robust mechanism of action .

Additionally, investigations into the safety profile of this compound have raised concerns regarding its cardiovascular effects. While many patients tolerate the drug well, some have experienced elevated heart rates and blood pressure, necessitating careful monitoring during treatment .

Q & A

Q. Example Table: Experimental Variables

Basic: What systematic approaches are recommended for conducting literature reviews on this compound's mechanism of action?

Answer:

Follow PRISMA guidelines for systematic reviews:

Search Strategy : Use databases (PubMed, Scopus) with keywords like "this compound AND (mechanism OR pharmacokinetics)."

Inclusion Criteria : Prioritize peer-reviewed articles (last 10 years) and primary data.

Synthesis : Tabulate conflicting findings (e.g., receptor affinity vs. metabolic stability) and identify gaps using tools like VOSviewer .

Citation Management : Use Zotero or EndNote with APA formatting .

Basic: How can researchers formulate testable hypotheses about this compound's therapeutic potential?

Answer:

Hypotheses should align with the PICO framework :

- Population : Target patient cohort (e.g., asthmatic models).

- Intervention : this compound administration route/dose.

- Comparison : Existing therapies (e.g., theophylline).

- Outcome : Efficacy metrics (e.g., bronchodilation latency).

Refine hypotheses using FINER criteria (Feasible, Novel, Ethical, Relevant). For example:

"this compound (10 mg/kg) will reduce airway resistance by 30% in murine asthma models compared to theophylline, measured via plethysmography" .

Basic: What validation methods ensure data reliability in this compound toxicity studies?

Answer:

- Internal Validation : Replicate experiments ≥3 times; use positive/negative controls (e.g., LD50 assays).

- External Validation : Cross-validate with orthogonal techniques (e.g., LC-MS vs. ELISA for metabolite detection).

- Statistical Rigor : Apply ANOVA for dose-dependent effects and report confidence intervals. Reference ICH guidelines for preclinical safety .

Basic: Which statistical models are appropriate for analyzing this compound's dose-response relationships?

Answer:

- Non-linear Regression : Fit sigmoidal curves using Hill equations (GraphPad Prism).

- ANCOVA : Adjust for covariates like body weight or baseline biomarkers.

- Survival Analysis : For chronic toxicity studies (Kaplan-Meier curves). Include raw data in supplementary materials .

Advanced: How can researchers resolve contradictions between in vitro and in vivo this compound efficacy data?

Answer:

Contradictions often arise from bioavailability differences or metabolic interference . Mitigate via:

Pharmacokinetic Profiling : Compare Cmax and AUC in both models.

Tissue-Specific Analysis : Use microdialysis to measure drug penetration in target organs.

Meta-Analysis : Pool data from ≥5 studies to identify outliers. Address discrepancies in the Discussion section using Bradford Hill criteria .

Advanced: What longitudinal study designs are optimal for assessing this compound's chronic effects?

Answer:

- Cohort Design : Follow subjects over 6–12 months with biweekly biomarker assays.

- Crossover Trials : Compare this compound to placebo in alternating phases (washout periods ≥4 weeks).

- Data Collection : Use electronic lab notebooks (ELNs) for real-time tracking. Reference NIH guidelines for longitudinal rigor .

Advanced: How can cross-disciplinary approaches enhance this compound's mechanistic research?

Answer:

Integrate computational chemistry (molecular docking to predict receptor interactions) and omics (transcriptomics for pathway analysis). For example:

- Molecular Dynamics Simulations : Predict this compound’s binding affinity to β2-adrenergic receptors.

- Proteomics : Identify off-target effects via 2D gel electrophoresis.

Collaborate with bioinformatics teams for data integration .

Advanced: What strategies address reproducibility challenges in this compound studies?

Answer:

- Open Science : Share protocols on platforms like Protocols.io .

- Standardized Reagents : Use certified reference materials (e.g., NIST).

- Pre-registration : Submit hypotheses and methods to Open Science Framework pre-data collection .

Advanced: How should hypotheses be refined if this compound's clinical trial results contradict preclinical findings?

Answer:

- Post-hoc Analysis : Stratify data by subpopulations (e.g., genetic polymorphisms).

- Mechanistic Re-evaluation : Conduct knock-out animal models to isolate pathways.

- Dose Recalibration : Adjust for human metabolic scaling using allometric principles. Document revisions transparently in the Methods section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.